molecular formula C12H15NO4 B14710530 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane CAS No. 23281-36-9

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane

Cat. No.: B14710530
CAS No.: 23281-36-9
M. Wt: 237.25 g/mol
InChI Key: FSETUSRKOSOTEQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 3-nitrophenyl group and two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can be achieved through a multi-step process. One common method involves the reaction of 3-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as silica-diphenic acid. The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane, while substitution reactions can introduce various functional groups in place of the nitro group.

Scientific Research Applications

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
  • 5,5-Dimethyl-2-(2-nitrophenyl)-1,3-dioxane
  • 5,5-Dimethyl-2-(3-aminophenyl)-1,3-dioxane

Uniqueness

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the dioxane ring also imparts distinct structural and electronic properties compared to other similar compounds.

Properties

IUPAC Name

5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-4-3-5-10(6-9)13(14)15/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSETUSRKOSOTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286998
Record name 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23281-36-9
Record name MLS002667195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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